

Application Notes and Protocols: Pulsing Dendritic Cells with HPV16 E7 (86-93) Peptide

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Compound of Interest

Compound Name: *Hpv16 E7 (86-93) (tfa)*

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This document provides a detailed protocol for pulsing dendritic cells (DCs) with the human papillomavirus type 16 (HPV16) E7 (86-93) peptide. This peptide, with the amino acid sequence TLGIVCPI, is a well-characterized HLA-A*02:01-restricted cytotoxic T lymphocyte (CTL) epitope and is a key target in the development of immunotherapies for HPV-associated malignancies.^[1] These protocols are intended for research and preclinical development purposes.

Introduction

Dendritic cells are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. The process of "pulsing" DCs involves loading them ex vivo with specific antigens, such as the HPV16 E7 (86-93) peptide. These antigen-loaded DCs can then be used to stimulate and expand antigen-specific T cells in vitro or be administered as a cellular vaccine to elicit an anti-tumor immune response in vivo. The subsequent activation of CD8⁺ T cells can lead to the specific killing of tumor cells expressing the HPV16 E7 oncoprotein. This protocol outlines the generation of monocyte-derived DCs, peptide pulsing, maturation, and subsequent co-culture with T cells for functional analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful pulsing of dendritic cells with the HPV16 E7 (86-93) peptide, compiled from various studies.

Table 1: Reagents and Working Concentrations

| Reagent | Working Concentration | Purpose | Reference |
|--------------------------|-----------------------|--|-----------|
| GM-CSF | 1000 U/mL | Differentiation of monocytes into immature DCs | [1] |
| IL-4 | 1000 U/mL | Differentiation of monocytes into immature DCs | [1] |
| HPV16 E7 (86-93) Peptide | 5 - 20 µg/mL | Antigen for pulsing DCs | [1][2] |
| β2-microglobulin | 2.5 µg/mL | Stabilization of peptide-MHC class I complexes | [2] |
| CpG ODN 1826 | 10 µM | DC maturation stimulus | [3] |
| Lipopolysaccharide (LPS) | 10 ng/mL | DC maturation stimulus | [3] |
| IL-2 | 50 U/mL | T cell survival and proliferation | [4][5] |
| IL-7 | 10 ng/mL | T cell survival and expansion | |

Table 2: Experimental Parameters

| Parameter | Range/Value | Notes | Reference |
|----------------------|------------------------------|--|-----------|
| DC Seeding Density | 1 x 10 ⁶ cells/mL | For peptide pulsing | [2] |
| Peptide Pulsing Time | 2 hours - Overnight | 2 hours at room temperature or 37°C is common. | [2][4] |
| DC Maturation Time | 16 - 24 hours | Following peptide pulsing. | [3] |
| T Cell to DC Ratio | 10:1 | For co-culture experiments (T cell:DC). | [2] |

Experimental Protocols

Protocol 1: Generation of Immature Dendritic Cells from PBMCs

This protocol describes the generation of immature dendritic cells (iDCs) from peripheral blood mononuclear cells (PBMCs).

Materials:

- Ficoll-Paque
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Human GM-CSF
- Human IL-4
- 6-well tissue culture plates

Methodology:

- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the isolated PBMCs twice with sterile PBS.
- Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- To enrich for monocytes, plate the PBMCs in 6-well tissue culture plates at a density of $5-10 \times 10^6$ cells/mL and incubate for 2 hours at 37°C in a 5% CO₂ incubator to allow monocytes to adhere.
- After incubation, gently wash the plates with warm RPMI 1640 to remove non-adherent cells.
- Add fresh RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1000 U/mL GM-CSF, and 1000 U/mL IL-4.[\[1\]](#)
- Culture the cells for 5-7 days, replacing the medium with fresh cytokine-containing medium every 2-3 days.
- After 5-7 days, the non-adherent and loosely adherent cells are immature dendritic cells and are ready for pulsing.

Protocol 2: Pulsing of Dendritic Cells with HPV16 E7 (86-93) Peptide

This protocol details the loading of the HPV16 E7 (86-93) peptide onto immature dendritic cells.

Materials:

- Immature Dendritic Cells (from Protocol 1)
- HPV16 E7 (86-93) peptide (TLGIVCPI)
- Serum-free RPMI 1640
- β 2-microglobulin

- 5-mL polystyrene tubes

Methodology:

- Harvest the immature dendritic cells and wash them once with serum-free RPMI 1640.
- Resuspend the cells at a concentration of 1×10^6 cells/mL in serum-free RPMI 1640.[2]
- Add the HPV16 E7 (86-93) peptide to a final concentration of 20 $\mu\text{g/mL}$. [1][2]
- Add $\beta 2$ -microglobulin to a final concentration of 2.5 $\mu\text{g/mL}$ to stabilize the peptide-MHC complex.[2]
- Incubate the cells in a 5-mL polystyrene tube for 2 hours at room temperature with gentle agitation.[2]
- After incubation, wash the peptide-pulsed DCs twice with RPMI 1640 to remove excess, unbound peptide.

Protocol 3: Maturation of Peptide-Pulsed Dendritic Cells

This protocol describes the maturation of peptide-pulsed DCs to enhance their T cell stimulatory capacity. Mature DCs upregulate co-stimulatory molecules (CD80, CD86) and maturation markers (CD83).[6]

Materials:

- Peptide-pulsed Dendritic Cells (from Protocol 2)
- Complete RPMI 1640 (with 10% FBS)
- CpG ODN 1826 or LPS

Methodology:

- Resuspend the washed, peptide-pulsed DCs in complete RPMI 1640.
- Plate the cells in a 24-well plate at a density of $1-2 \times 10^6$ cells/well.

- Add a maturation stimulus. Common stimuli include:
 - CpG ODN 1826 at a final concentration of 10 μ M.[3]
 - LPS at a final concentration of 10 ng/mL.[3]
- Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.[3]
- After incubation, the mature, peptide-pulsed DCs are ready for co-culture with T cells or for in vivo applications.

Protocol 4: T-cell Co-culture and Functional Assays

This protocol outlines the co-culture of mature, peptide-pulsed DCs with T cells to assess T cell activation.

Materials:

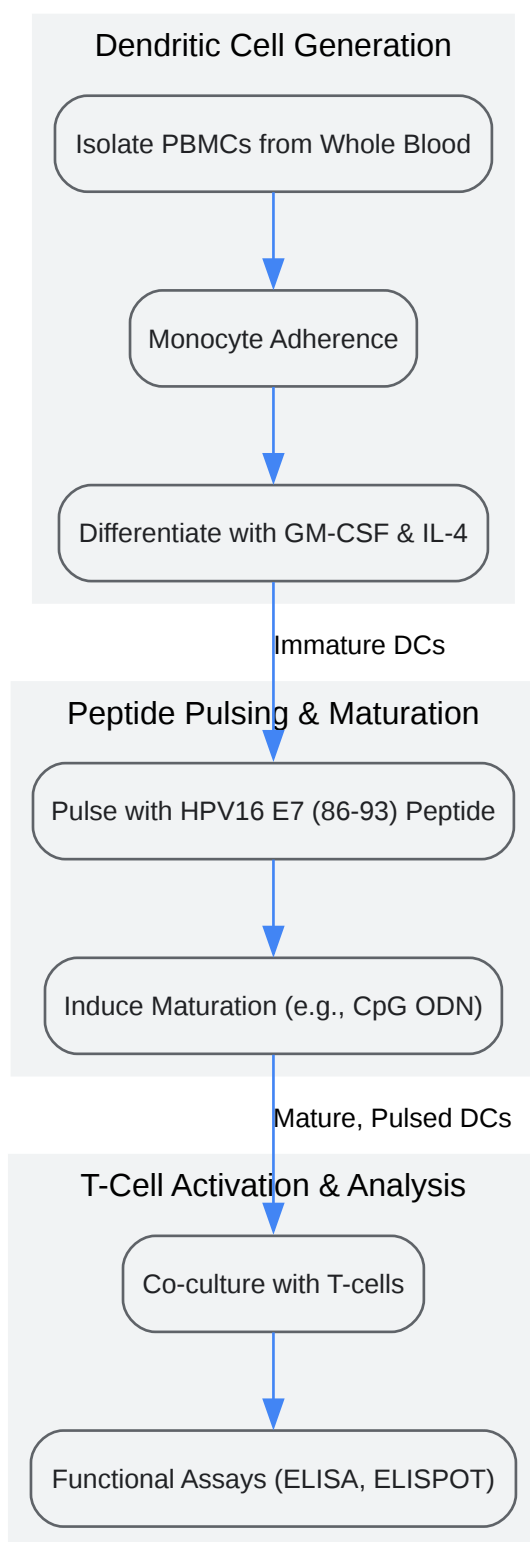
- Mature, peptide-pulsed Dendritic Cells (from Protocol 3)
- Autologous or HLA-matched T cells
- Complete RPMI 1640
- Human IL-2
- 96-well round-bottom plates
- Reagents for functional assays (e.g., IFN- γ ELISPOT or ELISA kit)

Methodology:

- Isolate T cells from PBMCs using nylon wool columns or magnetic bead-based selection kits.
- In a 96-well round-bottom plate, co-culture the mature, peptide-pulsed DCs with T cells at a 1:10 DC to T cell ratio (e.g., 2×10^4 DCs and 2×10^5 T cells).[2]
- Add IL-2 to the co-culture medium at a final concentration of 50 U/mL to support T cell proliferation.[4][5]

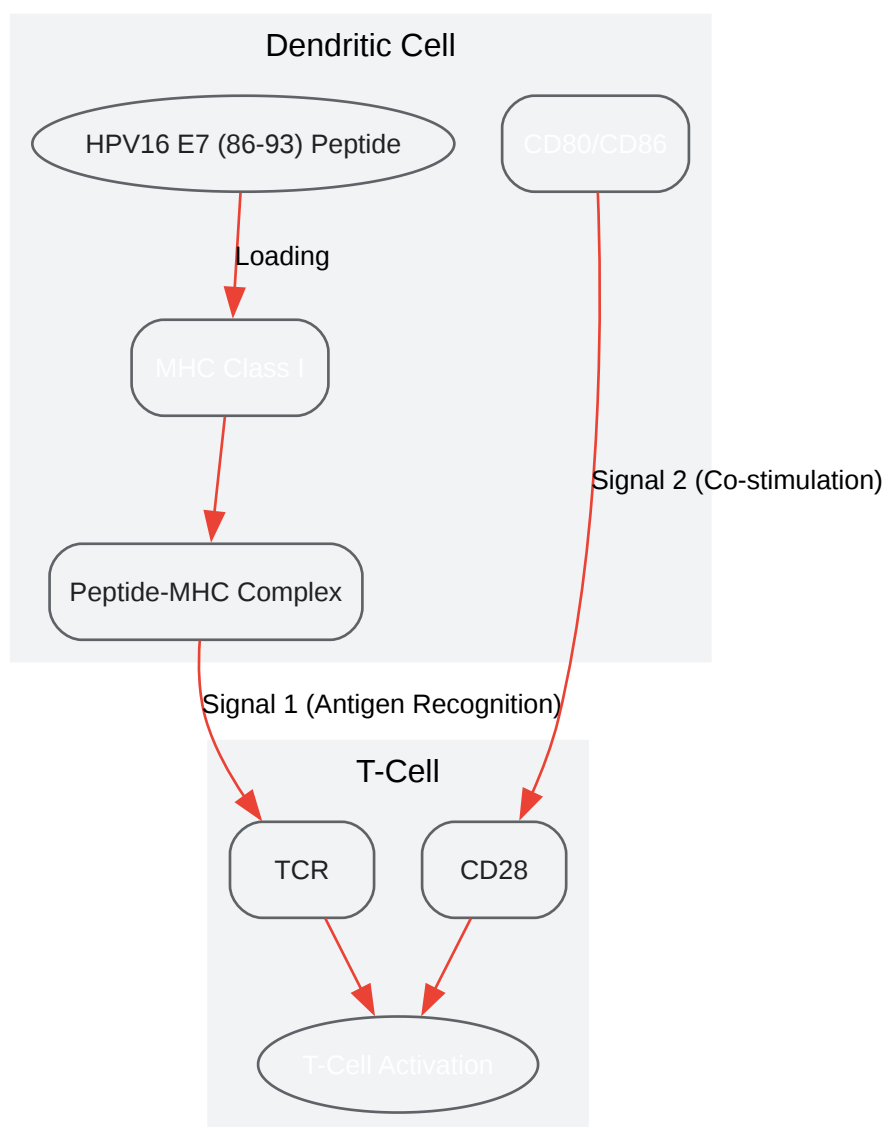
- Incubate the co-culture for 4-6 hours for cytokine release assays or for several days for proliferation assays.
- Functional Assays:
 - IFN- γ ELISA: After 6 hours of co-culture, collect the supernatant and measure the concentration of IFN- γ using a commercially available ELISA kit.[\[2\]](#)
 - IFN- γ ELISPOT: To determine the frequency of antigen-specific, IFN- γ -producing T cells, perform an ELISPOT assay according to the manufacturer's instructions.
 - Cytotoxicity Assay: To assess the cytotoxic potential of the activated T cells, perform a chromium-51 release assay using peptide-pulsed target cells (e.g., T2 cells).[\[5\]](#)

Visualizations



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Caption: Experimental workflow for pulsing dendritic cells with HPV16 E7 peptide.



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Caption: T-cell activation by a peptide-pulsed dendritic cell.

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